molecular formula C51H80N18O11 B12419244 Y4R agonist-1

Y4R agonist-1

Cat. No.: B12419244
M. Wt: 1121.3 g/mol
InChI Key: HRFROEUEVCIDOO-BGBFCPIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y4R agonist-1 involves the incorporation of specific amino acids and peptide sequences. One of the synthetic routes includes the use of carbamoylated arginine and aza-amino acids into oligopeptides derived from the C-termini of endogenous agonists . The reaction conditions typically involve peptide coupling reactions, which are carried out under controlled temperature and pH conditions to ensure the correct formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, followed by purification to obtain the final product .

Chemical Reactions Analysis

Arginine Substitutions

Replacing Arg residues with Ala or carbamoylated derivatives significantly impacted activity:

Modification Y4R Affinity (K<sub>i</sub>, nM) Functional Activity (EC<sub>50</sub>, nM)
(2R,7R)-1 (parent)0.33 ± 0.050.62 ± 0.08 (Ca<sup>2+</sup> assay)
Arg→Ala (single)12.5 ± 1.8Partial agonism (α = 0.32)
Arg→N<sup>ω</sup>-carbamoyl-Arg19.5 ± 2.1Full agonism (α = 0.94)

Data from

Aza-Amino Acid Incorporation

Introducing aza-Leu or aza-Arg improved metabolic stability while retaining potency:

  • Aza-Leu analogue (2R,7R)-26 : K<sub>i</sub> = 30.8 nM, EC<sub>50</sub> = 7.4 nM (β-arrestin recruitment) .

  • Aza-Arg derivative 29 : 2.87 nM affinity, 83% receptor internalization efficacy .

Small-Molecule Agonist Development

High-throughput screening identified Niclosamide derivatives as Y4R-positive allosteric modulators (PAMs):

  • Niclosamide : Increased Y4R signaling by 144% (1 μM) with minimal off-target effects on Y1/Y2/Y5 receptors .

  • VU0244224 : Enhanced PP-induced IP<sub>3</sub> accumulation (127% efficacy) but showed subtype selectivity .

β-Arrestin Recruitment

Compound βArr1 EC<sub>50</sub> (nM) βArr2 EC<sub>50</sub> (nM) Internalization EC<sub>50</sub> (nM)
(2R,7R)-1760 ± 110490 ± 76230 ± 35
PF-06883365250 ± 33610 ± 210Not tested
Exenatide (control)14 ± 2.39 ± 0.70.60 ± 0.21

Data adapted from

In Vivo Stability

  • Half-life : Dimeric agonists showed prolonged stability (>6 hours in serum) compared to monomeric peptides (t<sub>1/2</sub> < 30 min) .

  • Metabolic sites : Proteolytic cleavage at Leu residues was mitigated via d-amino acid substitution (e.g., d-Tyr at position 2) .

Recent Advances in Structural Optimization

  • Hexapeptide 35 : N-terminal extension with octanoic acid boosted affinity (K<sub>i</sub> = 2.87 nM) .

  • Heterodimer 17 : Combined aza-Arg and carbamoylated motifs achieved subnanomolar potency (EC<sub>50</sub> = 0.54 nM) .

Mechanism of Action

Y4R agonist-1 exerts its effects by binding to the neuropeptide Y4 receptor, which is a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that regulate various physiological processes. The primary molecular targets include the Y4 receptor and associated G proteins, which mediate the downstream effects on metabolism and energy expenditure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other agonists and antagonists of the neuropeptide Y receptor family, such as:

  • Y1R agonists
  • Y2R agonists
  • Y5R agonists

Uniqueness

Y4R agonist-1 is unique due to its high affinity and selectivity for the Y4 receptor, making it a potent tool for studying the specific functions of this receptor. Compared to other neuropeptide Y receptor agonists, this compound has shown promising potential as a therapeutic agent for obesity and metabolic disorders .

Q & A

Basic Research Questions

Q. What structural and functional features are critical for Y4R agonist-1 activity?

this compound requires C-terminal amidation for receptor activation, as demonstrated by pharmacological studies comparing amidated and non-amidated analogs . Additionally, fluorophore selection (e.g., rhodamine vs. sCy5) significantly impacts binding affinity and functional activity. For instance, mono-sCy5-labeled derivatives exhibit nanomolar affinity while maintaining agonism, highlighting the importance of fluorophore compatibility with receptor dynamics .

Q. Which experimental assays are standard for evaluating this compound activity?

Key assays include:

  • Calcium flux assays : Used in high-throughput screening (HTS) to identify positive allosteric modulators (PAMs) via chimeric G-proteins (e.g., Δ6Gαqi4myr) .
  • β-arrestin recruitment assays : Measures receptor internalization and downstream signaling using HEK293T-ARRB1-Y4R cells .
  • Inositol phosphate (IP3) accumulation : Validates agonist efficacy through Gq-coupled signaling pathways .
  • Competition binding assays : Assesses ligand selectivity using fluorescent analogs (e.g., BVD-74D) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound potency values across functional assays?

Discrepancies between calcium flux and β-arrestin recruitment assays often arise from differences in signaling bias or assay sensitivity. Normalization to control curves (e.g., submaximal PP responses) and statistical validation (two-way ANOVA with Bonferroni correction) are critical . Cross-receptor profiling (Y1R, Y2R, Y5R) further clarifies subtype-specific effects .

Q. What methodological strategies optimize fluorescent analogs of this compound for receptor tracking?

Fluorescent ligand design must balance fluorophore size and polarity to avoid steric hindrance. For example, sCy5-labeled analogs retain nanomolar affinity, whereas bulkier tags reduce binding . Competitive binding studies with non-fluorescent agonists (e.g., BVD-15) validate labeling specificity .

Q. How can subtype selectivity of this compound be validated against other NPY receptors?

Use parallel assays on cells expressing Y1R, Y2R, Y4R, and Y5R. For example, pilot screens with the "Spectrum collection" library identified Y4R-selective PAMs by eliminating compounds with off-target Ca2+ flux in wild-type COS-7 cells . Fluorescent SAR studies further differentiate cross-reactivity, as seen with truncated Y1R agonists exhibiting unintended Y4R affinity .

Q. What steps are essential for optimizing lead compounds from Y4R-targeted HTS campaigns?

Key steps include:

  • Hit validation : Retest initial hits (e.g., 65 putative PAMs) in wild-type cells to exclude false positives .
  • Concentration-response profiling : Use GraphPad Prism for EC50/pEC50 calculations via nonlinear regression .
  • In vitro selectivity screening : Test lead compounds across NPY receptor subtypes to prioritize Y4R-specific candidates .

Q. Methodological Best Practices

  • Data Analysis : Normalize agonist responses to control curves and employ statistical tools (e.g., GraphPad Prism) for robust EC50 determination .
  • Reproducibility : Document experimental protocols in detail, including cell lines (e.g., HEK293T-ARRB1-Y4R), agonist concentrations, and incubation times .
  • Fluorescent Ligand Design : Prioritize fluorophores with minimal interference on receptor binding, validated through competitive displacement assays .

Properties

Molecular Formula

C51H80N18O11

Molecular Weight

1121.3 g/mol

IUPAC Name

(9S,12S,15S)-4-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-2,11,14,17,20-pentaoxo-1,3,5,10,13,16,21-heptazacyclopentacos-4-ene-9-carboxamide

InChI

InChI=1S/C51H80N18O11/c1-29(2)26-38(46(78)64-35(9-6-24-60-49(55)56)44(76)66-37(42(52)74)27-30-11-15-32(70)16-12-30)67-45(77)36-10-7-25-61-50(57)69-51(80)62-22-4-3-21-58-40(72)19-20-41(73)63-34(8-5-23-59-48(53)54)43(75)68-39(47(79)65-36)28-31-13-17-33(71)18-14-31/h11-18,29,34-39,70-71H,3-10,19-28H2,1-2H3,(H2,52,74)(H,58,72)(H,63,73)(H,64,78)(H,65,79)(H,66,76)(H,67,77)(H,68,75)(H4,53,54,59)(H4,55,56,60)(H4,57,61,62,69,80)/t34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

HRFROEUEVCIDOO-BGBFCPIGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C2CCCN=C(NC(=O)NCCCCNC(=O)CCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.